molecular formula C14H14FN5O3 B7681767 N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide

Cat. No. B7681767
M. Wt: 319.29 g/mol
InChI Key: AVKBNLQXPDVYSM-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase (JAK) 3. It was originally developed as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential use in the treatment of other diseases, such as cancer and transplant rejection.

Mechanism of Action

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide selectively inhibits JAK3, which is a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. It is involved in the signaling pathway of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play important roles in the immune response and are implicated in autoimmune diseases.
Biochemical and Physiological Effects
N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the prevention of transplant rejection, as JAK3 is involved in the signaling pathway of cytokines that promote rejection.

Advantages and Limitations for Lab Experiments

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, its use is limited by its specificity for JAK3, as it does not inhibit other members of the JAK family. It also has a relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

For research include the development of more selective JAK inhibitors with longer half-lives, as well as the exploration of alternative targets for the treatment of autoimmune diseases. Additionally, N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide has been studied for its potential use in the prevention of transplant rejection, and future research may focus on its use in combination with other immunosuppressive agents.

Synthesis Methods

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide is synthesized through a multi-step process, starting with the reaction of 2-chloro-6-fluoroaniline with cyclopropylamine to form N-(cyclopropylamino)-2-chloro-6-fluoroaniline. This intermediate is then reacted with 3-nitropyrazole in the presence of a base to form the final product, N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide.

Scientific Research Applications

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It works by inhibiting JAK3, which is involved in the signaling pathway of various cytokines that are implicated in autoimmune diseases. By inhibiting JAK3, N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide can reduce inflammation and prevent further damage to the affected tissues.

properties

IUPAC Name

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3/c15-10-2-1-3-11(16-9-4-5-9)14(10)17-13(21)8-19-7-6-12(18-19)20(22)23/h1-3,6-7,9,16H,4-5,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKBNLQXPDVYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)F)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide

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